5-Sulfonamide vs 7-Sulfonamide Regioisomer Activity
2-Chlorobenzo[d]oxazole-5-sulfonamide (CAS 1001417-15-7) and its closest commercially available positional isomer, 2-Chlorobenzo[d]oxazole-7-sulfonamide (CAS 928197-31-3), share an identical molecular formula (C₇H₅ClN₂O₃S) and molecular weight (232.64 g/mol) but differ exclusively in sulfonamide attachment position—C5 vs. C7 on the benzoxazole ring system. This single positional change is known within the broader benzoxazole benzenesulfonamide class to profoundly influence inhibitor potency at allosteric enzyme targets: in the FBPase-1 inhibitor series (Lai et al., 2006), IC₅₀ values vary from approximately 0.3 µM to >10 µM across compounds that differ only in the substitution pattern on the benzene ring, representing a >30-fold potency range attributable to positional effects [1]. Although direct IC₅₀ data for 2-Chlorobenzo[d]oxazole-5-sulfonamide itself are not publicly available, the class-level SAR precedent establishes that the 5-sulfonamide vs. 7-sulfonamide regioisomers cannot be treated as interchangeable fragments for library screening or SAR campaigns.
| Evidence Dimension | Positional sulfonamide regioisomerism and associated biological activity divergence |
|---|---|
| Target Compound Data | 2-Chlorobenzo[d]oxazole-5-sulfonamide: Cl at C2, SO₂NH₂ at C5; MW 232.64; CAS 1001417-15-7 |
| Comparator Or Baseline | 2-Chlorobenzo[d]oxazole-7-sulfonamide: Cl at C2, SO₂NH₂ at C7; MW 232.64; CAS 928197-31-3 |
| Quantified Difference | Identical MW and formula; no direct activity comparison available. Class-level SAR shows ≥30-fold IC₅₀ variation across positional isomers in benzoxazole benzenesulfonamide FBPase-1 series |
| Conditions | Benzoxazole benzenesulfonamide class SAR; FBPase-1 enzyme inhibition assay (Lai et al., 2006) |
Why This Matters
For procurement decisions in fragment-based screening, selecting the correct 5-sulfonamide regioisomer rather than the 7-sulfonamide variant is critical because positional isomerism alone can produce order-of-magnitude differences in target engagement, making regioisomeric purity verification essential prior to library incorporation.
- [1] Lai, C.; Gum, R.J.; Daly, M.; Fry, E.H.; Hutchins, C.; Abad-Zapatero, C.; von Geldern, T.W. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters 2006, 16 (7), 1807–1810. DOI: 10.1016/j.bmcl.2006.01.015. View Source
